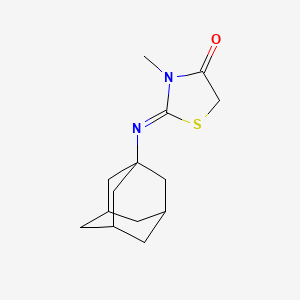
N-(2,4-dichlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, commonly known as DIBMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DIBMA is a benzamide derivative that has been synthesized using various methods and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of DIBMA is not fully understood, but it is thought to involve the modulation of dopamine receptors and inhibition of monoamine oxidase activity. Dopamine is a neurotransmitter that plays a critical role in many physiological processes, including movement, motivation, and reward. Monoamine oxidase is an enzyme that breaks down dopamine and other monoamine neurotransmitters. By modulating dopamine receptors and inhibiting monoamine oxidase activity, DIBMA may increase dopamine levels in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DIBMA has been found to exhibit a wide range of biochemical and physiological effects. In animal models, it has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory effects. In addition, DIBMA has been shown to increase dopamine levels in the brain and inhibit monoamine oxidase activity. These effects make it a promising candidate for the treatment of Parkinson's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIBMA in lab experiments is its ability to modulate dopamine receptors and inhibit monoamine oxidase activity. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using DIBMA is its potential toxicity. High doses of DIBMA have been found to be toxic to cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DIBMA. One area of interest is its potential as a treatment for Parkinson's disease and other neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and therapeutic potential in these conditions. Another area of interest is its potential as a tool for studying the role of dopamine in various physiological processes. By modulating dopamine receptors and inhibiting monoamine oxidase activity, DIBMA may provide new insights into the role of dopamine in the brain.
Métodos De Síntesis
DIBMA can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzylamine with 3,4-dihydro-2(1H)-isoquinolinone in the presence of benzoyl chloride. Another method involves the reaction of 2,4-dichlorobenzylamine with 3,4-dihydro-2(1H)-isoquinolinone in the presence of 4-(dimethylamino)pyridine and benzoyl chloride. Both methods have been used successfully to synthesize DIBMA with high yields and purity.
Aplicaciones Científicas De Investigación
DIBMA has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory effects in animal models. In addition, DIBMA has been shown to have potential as a treatment for Parkinson's disease and other neurodegenerative disorders. Its ability to modulate dopamine receptors and inhibit monoamine oxidase activity makes it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O/c25-22-10-9-20(23(26)13-22)14-27-24(29)19-7-5-17(6-8-19)15-28-12-11-18-3-1-2-4-21(18)16-28/h1-10,13H,11-12,14-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGDHIQRAHPRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4995435.png)
![ethyl 4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4995443.png)
![N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B4995460.png)

![2-{4-[3-bromo-4-(dimethylamino)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)
![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)
![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4995487.png)
![1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)


![5-[(3-carboxyacryloyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4995521.png)

![4-[(2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995533.png)